molecular formula C16H17N3O5S B166797 Topramezone CAS No. 210631-68-8

Topramezone

Cat. No. B166797
M. Wt: 363.4 g/mol
InChI Key: BPPVUXSMLBXYGG-UHFFFAOYSA-N
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Description

Topramezone is a chemical compound and a novel 4-hydroxyphenylpyruvate dioxygenase-inhibiting (4-HPPD) inhibitor . It is used as a herbicide, specifically for the post-emergence control of broadleaf and grass weeds in corn .


Synthesis Analysis

The synthesis of Topramezone involves several stages . One method involves the use of raw materials like 2-methyl-6-nitrobenzoyl aldoxime and N-chlorosuccinimide . Another method involves the use of 2-bromo-6-methylbenzaldehyde and hydroxylamine hydrochloride . The synthesis process is designed to be simple with high total recovery, overcoming defects concerning cost in the prior art .


Molecular Structure Analysis

The molecular formula of Topramezone is C16H17N3O5S . It has a mono-isotopic mass of 363.088898 Da and an average mass of 363.388 Da .


Chemical Reactions Analysis

Topramezone undergoes various chemical reactions. For instance, it has been shown to be metabolized more rapidly in multiple herbicide-resistant waterhemp populations than in HPPD inhibitor-sensitive waterhemp populations . Another study showed that Topramezone had reasonable control over common grasses and broadleaf weeds in sugarcane .


Physical And Chemical Properties Analysis

Topramezone is highly soluble in water and non-volatile . Based on its chemical properties, it has a high risk of leaching to groundwater . It can be persistent in both soil and aquatic systems .

Scientific Research Applications

1. Effects on Algae and Aquatic Environments

Topramezone, a highly selective herbicide, has been studied for its effects on algae species like Chlorella vulgaris. It has been found to adversely impact algae growth, induce oxidative stress, and disrupt the photosynthetic system, suggesting significant implications for aquatic environments (Zhao et al., 2017).

2. Herbicidal Mechanism and Selectivity

The mode of action of topramezone involves inhibiting 4-hydroxyphenylpyruvate dioxygenase (4-HPPD), leading to photobleaching and death in sensitive weeds, while being selectively less harmful to corn. This selectivity is attributed to differences in metabolism and enzyme sensitivity (Grossmann & Ehrhardt, 2007).

3. Weed Control in Agriculture

Topramezone is effective in controlling various weeds in maize and corn fields. Field experiments have demonstrated its efficacy in managing broadleaved weeds and certain grass species, indicating its potential as a weed management tool in agriculture (Gorsic et al., 2008).

4. Impact on Plant Growth and Development

Research on maize has shown that topramezone does not adversely affect plant height, cob number, or yield when applied at different growth stages. This suggests its safe application in certain crop varieties without affecting their growth or productivity (Gitsopoulos et al., 2010).

5. Effects on Zebrafish Retinoid Signaling

Studies on zebrafish have revealed that topramezone can significantly impact retinoid signaling, a crucial pathway for eye development. This research suggests broader implications of topramezone beyond its herbicidal use, highlighting its potential effects on aquatic organisms (Liu et al., 2017).

6. Combination with Other Herbicides

Topramezone's use in combination with other herbicides, like atrazine, has been evaluated to enhance weed control in cornfields. These studies are significant for developing integrated weed management strategies (Li-xi, 2014).

7. Sugarcane and Sweet Corn Tolerance

Research indicates that topramezone, when combined with triazine herbicides, is tolerable by sugarcane and sweet corn hybrids. This suggests its potential for managing weeds in these crops without causing significant damage (Negrisoli et al., 2019).

Safety And Hazards

Topramezone is moderately toxic to mammals but has a low potential for bioaccumulation . It is classified as an irritant and is moderately toxic to birds, honeybees, earthworms, fish, and aquatic invertebrates . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

Research is ongoing to enhance the efficacy of Topramezone. For instance, studies are being conducted to evaluate the effects of adjuvants on the efficacy of Topramezone under different temperature conditions . Another study indicated that Topramezone could be used as one of the alternative agents for post-emergence herbicides in sugarcane fields .

properties

IUPAC Name

4-[3-(4,5-dihydro-1,2-oxazol-3-yl)-2-methyl-4-methylsulfonylbenzoyl]-2-methyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S/c1-9-10(15(20)11-8-17-19(2)16(11)21)4-5-13(25(3,22)23)14(9)12-6-7-24-18-12/h4-5,8,17H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPVUXSMLBXYGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C2=NOCC2)S(=O)(=O)C)C(=O)C3=CNN(C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0034722
Record name Topramezone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light beige liquid; Technical product: White odorless solid; [HSDB]
Record name Topramezone
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Density

1.13 g/cu cm at 20 °C
Record name TOPRAMEZONE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7500
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Topramezone has herbicidal activity against broadleaf weeds and grasses. It's efficacy is the result of the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme in target plants. Following treatment in sensitive plants carotenoid pigment formation, membrane structure and photosynthesis is disrupted.
Record name TOPRAMEZONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7500
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Topramezone

Color/Form

Light beige liquid

CAS RN

210631-68-8
Record name Topramezone [ISO]
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Record name Topramezone
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Record name Topramezone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOPRAMEZONE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name TOPRAMEZONE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7500
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,840
Citations
K Grossmann, T Ehrhardt - Pest Management Science …, 2007 - Wiley Online Library
… After root and foliar application of [ 14 C]topramezone, equivalent to field rates of 75 g … topramezone by the weeds and corn were found. Metabolism of foliar‐applied [ 14 C]topramezone …
Number of citations: 230 onlinelibrary.wiley.com
TK Gitsopoulos, V Melidis, G Evgenidis - Crop protection, 2010 - Elsevier
Topramezone is a new herbicide for post-emergence control … of grain maize to topramezone applied with the adjuvant … -emergence applications of topramezone. Slight injury symptoms …
Number of citations: 33 www.sciencedirect.com
N Soltani, PH Sikkema, J Zandstra, J O'Sullivan… - …, 2007 - journals.ashs.org
Topramezone is a newly introduced herbicide for use in field corn ( Zea mays L.) that may have potential for weed management in sweet corn. Tolerance of eight sweet corn hybrids to …
Number of citations: 27 journals.ashs.org
JT Brosnan, GK Breeden - Weed Technology, 2013 - cambridge.org
… haÀ1), y mezclas de topramezone þ triclopyr para el control … de topramezone þ triclopyr fue mayor que topramezone o … estudio, las mezclas de topramezone þ triclopyr controlaron C…
Number of citations: 29 www.cambridge.org
M GORŠIĆ, K BARIĆ, N Galzina… - Cereal Research …, 2008 - JSTOR
… topramezone reduced Echinochloa crus-galli from 38 to 100%, whereas a high dosage resulted in 100% control. Both doses of topramezone … In Croatia no topramezone products have …
Number of citations: 19 www.jstor.org
MT Elmore, JT Brosnan, GK Breeden, AJ Patton - Weed Technology, 2013 - cambridge.org
… that combinations of mesotrione or topramezone with amicarbazone would control ABG better … with mesotrione or topramezone applied alone and in combination with amicarbazone. …
Number of citations: 18 www.cambridge.org
F Zhao, Q Xiang, Y Zhou, X Xu, X Qiu, Y Yu… - … and environmental safety, 2017 - Elsevier
… Moreover, topramezone induced membrane permeability in a significant proportion of … topramezone affects C. vulgaris and provides a scientific basis for applications of topramezone …
Number of citations: 40 www.sciencedirect.com
ME Kurtenbach, EN Johnson, RH Gulden… - Weed …, 2019 - cambridge.org
… tolerance of flax to topramezone, … topramezone. Flax had excellent crop safety to the combination of pyroxasulfone + sulfentrazone. However, mixing fluthiacet-methyl and topramezone …
Number of citations: 17 www.cambridge.org
B Liu, Q Peng, M Sheng, H Ni, X Xiao… - Journal of agricultural …, 2019 - ACS Publications
… SpHPPD showed high resistance to topramezone with half maximal inhibitory concentration … resistance against topramezone. In conclusion, this study provides a novel topramezone-…
Number of citations: 12 pubs.acs.org
J Zhang, O Jaeck, A Menegat, Z Zhang, R Gerhards… - Plos one, 2013 - journals.plos.org
… topramezone in China and also in other countries of the world, but the mechanism of MSO enhancing topramezone … absorption and translocation of topramezone applied to giant foxtail (…
Number of citations: 28 journals.plos.org

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